Product packaging for (E)-3-(2-Ethoxybenzylidene)indolin-2-one(Cat. No.:)

(E)-3-(2-Ethoxybenzylidene)indolin-2-one

Cat. No.: B13113715
M. Wt: 265.31 g/mol
InChI Key: MEZFKCPUSMBMAY-SDNWHVSQSA-N
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Description

(E)-3-(2-Ethoxybenzylidene)indolin-2-one is a useful research compound. Its molecular formula is C17H15NO2 and its molecular weight is 265.31 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15NO2 B13113715 (E)-3-(2-Ethoxybenzylidene)indolin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

(3E)-3-[(2-ethoxyphenyl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C17H15NO2/c1-2-20-16-10-6-3-7-12(16)11-14-13-8-4-5-9-15(13)18-17(14)19/h3-11H,2H2,1H3,(H,18,19)/b14-11+

InChI Key

MEZFKCPUSMBMAY-SDNWHVSQSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/2\C3=CC=CC=C3NC2=O

Canonical SMILES

CCOC1=CC=CC=C1C=C2C3=CC=CC=C3NC2=O

Origin of Product

United States

The Indolin 2 One Scaffold: a Privileged Core in Drug Discovery

The indolin-2-one, or oxindole (B195798), nucleus is a bicyclic heterocyclic compound that has earned the status of a "privileged scaffold" in medicinal chemistry. This designation is reserved for molecular frameworks that are capable of binding to multiple, diverse biological targets, thereby serving as a versatile foundation for the development of a wide array of therapeutic agents. The unique structure of the indolin-2-one core has been successfully incorporated into numerous compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. nih.govmdpi.comnih.govgrowingscience.com

The significance of this scaffold is prominently highlighted by its presence in several clinically approved drugs. A prime example is Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of various cancers. nih.govgrowingscience.com The success of such drugs has cemented the indolin-2-one framework as a critical starting point for the design of new kinase inhibitors and other targeted therapies. growingscience.com The structural versatility of the indolin-2-one ring allows for chemical modifications at several positions, enabling chemists to fine-tune the pharmacological profile of the resulting derivatives to achieve desired potency and selectivity.

Evolution and Therapeutic Significance of 3 Arylideneindolin 2 Ones

Among the various classes of indolin-2-one derivatives, those featuring a substitution at the C-3 position have garnered the most significant attention, particularly the 3-arylideneindolin-2-ones. This class of compounds is typically synthesized via a Knoevenagel condensation reaction between an indolin-2-one and an aromatic aldehyde. The introduction of the arylidene moiety at the 3-position creates a conjugated system that is crucial for biological activity, particularly for the inhibition of protein kinases.

The therapeutic importance of this molecular arrangement is exemplified by its role in the development of tyrosine kinase inhibitors (TKIs). Tyrosine kinases are a large family of enzymes that play a critical role in cellular signaling pathways regulating growth, differentiation, and metabolism. Dysregulation of these kinases is a hallmark of many diseases, especially cancer. The 3-arylideneindolin-2-one scaffold serves as a pharmacophore that can effectively compete with ATP for binding within the catalytic site of these kinases, thereby blocking downstream signaling and inhibiting cancer cell proliferation and angiogenesis. researchgate.net The clinical success of Sunitinib and the development of numerous other TKIs based on this core structure underscore the profound therapeutic significance of this chemical class. growingscience.com

Structural Context and Rationale for Investigating E 3 2 Ethoxybenzylidene Indolin 2 One

The specific compound, (E)-3-(2-Ethoxybenzylidene)indolin-2-one, represents a targeted modification within the broader class of 3-arylideneindolin-2-ones, designed to probe specific structure-activity relationships (SAR).

Key Structural Features:

Indolin-2-one Core: This is the foundational scaffold, essential for interaction with the hinge region of many kinase active sites. researchgate.net

2-Ethoxybenzylidene Group: This is the specific aryl moiety attached at the C-3 position. The rationale for investigating this particular substitution pattern is rooted in systematic SAR exploration. Medicinal chemists synthesize libraries of analogs with varied substituents on the benzylidene ring to understand how changes in steric bulk, electronics, and hydrogen bonding potential affect a compound's potency, selectivity, and pharmacokinetic properties. The placement of an ethoxy (-OCH₂CH₃) group at the ortho (2-position) of the phenyl ring introduces distinct features compared to unsubstituted or para/meta-substituted analogs. This ortho-substituent can influence the rotational angle of the phenyl ring relative to the indolinone core, potentially locking the molecule into a specific conformation that may enhance or reduce its binding affinity for a particular biological target. emory.edu

The investigation of this compound is therefore a logical step in the process of lead optimization. By synthesizing and testing this specific analog, researchers can systematically map the chemical space around the core scaffold to identify the optimal substitution patterns for a desired therapeutic effect, such as inhibiting a specific cancer-related kinase.

The table below illustrates how different substitutions on the benzylidene ring are used to explore the SAR of this compound class.

Substitution PositionExample SubstituentRationale for Investigation
Ortho (C2')-OCH₂CH₃ (Ethoxy) Probes steric tolerance and conformational effects near the core.
Meta (C3')-OPh (Phenoxy) nih.govExplores extended binding pockets and hydrophobic interactions.
Para (C4')-N(CH₃)₂ (Dimethylamino) nih.govIntroduces a basic group to form potential salt bridges or hydrogen bonds.
Para (C4')-OH (Hydroxy) nih.govActs as a hydrogen bond donor/acceptor to interact with polar residues.
Para (C4')-NO₂ (Nitro) nih.govModifies electronic properties (electron-withdrawing) of the phenyl ring.

Overview of Research Directions in the Field of Arylidene Indolin 2 Ones

Synthetic Access to the Indolin-2-one Nucleus

The indolin-2-one, or oxindole (B195798), core is the foundational structural motif for the target compound. A variety of synthetic methods have been developed for its construction, ranging from classical named reactions to modern catalytic approaches.

One of the earliest and most well-known methods is the Stollé synthesis , which involves the reaction of an aniline (B41778) with an α-haloacid chloride or oxalyl chloride. acs.org The reaction proceeds through an initial amide formation followed by an intramolecular Friedel-Crafts reaction to yield the oxindole ring system. acs.org

Another classical approach is the Hinsberg oxindole synthesis , which utilizes the reaction of a secondary arylamine with the bisulfite adduct of glyoxal. numberanalytics.com This method provides a direct route to the oxindole skeleton.

Modern synthetic strategies often employ transition metal catalysis. For instance, palladium-catalyzed intramolecular α-arylation of α-chloroacetanilides is a highly efficient and regioselective method for the synthesis of oxindoles. numberanalytics.com This approach offers good to excellent yields and tolerates a wide range of functional groups. Other metal-catalyzed cyclization reactions have also been reported, providing diverse pathways to this important heterocyclic core. numberanalytics.com

Knoevenagel Condensation for Arylidene Moiety Introduction

The introduction of the arylidene moiety at the C3 position of the indolin-2-one nucleus is most commonly achieved through a Knoevenagel condensation . khanacademy.org This reaction involves the condensation of an active methylene (B1212753) compound, in this case, the C3 position of the indolin-2-one, with a carbonyl compound, which is 2-ethoxybenzaldehyde (B52182) for the synthesis of the title compound.

The reaction is typically catalyzed by a weak base, with piperidine (B6355638) in a protic solvent such as ethanol (B145695) being a common choice. acs.orgyoutube.com The mechanism involves the deprotonation of the indolin-2-one at the C3 position by the base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the 3-arylideneindolin-2-one product. youtube.com This method is widely applicable and allows for the synthesis of a broad range of 3-arylideneindolin-2-one derivatives by varying the substituted indolin-2-one and the aromatic aldehyde.

Stereoselective Synthesis of the (E)-Configuration

In the Knoevenagel condensation of indolin-2-ones with aromatic aldehydes, the formation of two geometric isomers, (E) and (Z), is possible. Generally, the (E)-isomer is the thermodynamically more stable and, therefore, the major product. nih.gov The stability of the (E)-isomer is attributed to reduced steric hindrance between the aromatic ring of the benzylidene moiety and the carbonyl group of the indolin-2-one.

To enhance the stereoselectivity towards the (E)-configuration, specific catalysts and reaction conditions can be employed. For instance, the use of cerium(IV) oxide (CeO₂) as a heterogeneous catalyst has been shown to provide high selectivity for the (E)-isomer in the condensation of oxindoles with aldehydes. organic-chemistry.org Additionally, biocatalysis offers a mild and selective alternative. The enzyme porcine pancreas lipase (B570770) (PPL) has been demonstrated to catalyze the Knoevenagel condensation with high selectivity for the (E)-configuration. organic-chemistry.org It is also important to note that 3-benzylideneindolin-2-ones can undergo E/Z isomerization in solution, often influenced by light or the polarity of the solvent. nih.gov

Derivatization Strategies at Key Positions

To explore the structure-activity relationships and develop analogs of this compound, derivatization at several key positions is a common strategy.

N-Substitution on the Indolin-2-one Ring

The nitrogen atom of the indolin-2-one ring is a common site for functionalization. N-alkylation can be readily achieved by treating the parent indolin-2-one or a 3-arylideneindolin-2-one with a base, such as sodium hydride (NaH), in an aprotic solvent like dimethylformamide (DMF), followed by the addition of an alkyl halide. libretexts.orgnih.gov This allows for the introduction of a wide variety of alkyl and substituted alkyl groups. Iron-catalyzed N-alkylation reactions have also been developed as an alternative. wikipedia.org

N-arylation of indoles and their derivatives can be accomplished through transition-metal-catalyzed cross-coupling reactions, providing access to N-arylindolin-2-one analogs. masterorganicchemistry.com These modifications can significantly influence the biological and physicochemical properties of the molecule.

Substitutions on the Indolin-2-one Aromatic Ring

Introducing substituents on the aromatic ring of the indolin-2-one core is another important derivatization strategy. This is often achieved by starting with a pre-substituted aniline in the synthesis of the indolin-2-one nucleus as described in section 2.1. This approach allows for the preparation of indolin-2-ones with a wide array of substituents at various positions.

Direct electrophilic aromatic substitution on the pre-formed 3-arylideneindolin-2-one scaffold is also possible, although the regioselectivity can be influenced by the existing substituents. Common electrophilic substitution reactions include halogenation (e.g., bromination, chlorination) and nitration. mdpi.comwikipedia.org For example, halogenation of 2-trifluoromethylindole has been shown to occur at the 3-position, and further halogenation can occur on the aromatic ring.

Functionalization of the Ethoxybenzylidene Moiety

Modification of the ethoxybenzylidene portion of the molecule is typically accomplished by utilizing a substituted 2-ethoxybenzaldehyde in the Knoevenagel condensation. A versatile approach involves starting with a hydroxybenzaldehyde derivative, performing the Knoevenagel condensation, and then alkylating or otherwise modifying the hydroxyl group. acs.org

Alternatively, the ethoxy group itself can be a point of functionalization. Cleavage of the ether linkage, for instance, through treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), can yield the corresponding hydroxybenzylidene derivative. numberanalytics.com This phenolic hydroxyl group can then serve as a handle for further derivatization, such as esterification or etherification, to introduce a variety of functional groups.

Novel Catalytic Approaches in 3-Arylideneindolin-2-one Synthesis

The synthesis of 3-arylideneindolin-2-ones, a scaffold of significant interest in medicinal chemistry, has traditionally been dominated by the Knoevenagel condensation of oxindoles and carbonyl compounds. While effective, this method can sometimes lack stereoselectivity. researchgate.net Recent research has focused on developing novel catalytic approaches that offer improved efficiency, selectivity, and substrate scope. These modern strategies often employ transition metals, organocatalysts, or unique reaction promoters to construct the desired (E)-3-arylideneindolin-2-one framework and its analogs under milder and more controlled conditions.

Metal-Catalyzed Methodologies

Transition metal catalysis has introduced powerful and sophisticated methods for synthesizing 3-arylideneindolin-2-one derivatives. These approaches often involve unique activation modes that differ significantly from traditional condensation reactions.

One notable advancement is the iron-catalyzed aerobic oxidative condensation of oxindoles with benzylamines. This method provides a direct route to (E)-3-alkylideneindolin-2-ones. The reaction proceeds through a sequence involving C–H activation, amine self-condensation, nucleophilic addition, and the final C–C double bond formation. researchgate.netresearchgate.net This strategy has been successfully applied to synthesize various derivatives, including those with potential as tyrosine kinase inhibitors and antitumor agents. researchgate.net

Gold catalysis has also emerged as a valuable tool. For instance, a gold-catalyzed, nucleophile-controlled cascade reaction of specific N-(2-azidophenyl-ynyl)methanesulfonamides with water can yield 2-benzylidene-3-indolinones in good to excellent yields. organic-chemistry.org Mechanistic studies suggest the formation of a β-sulfonamido-α-imino gold carbene as a key intermediate in this transformation. organic-chemistry.org Furthermore, a relay system using both gold and a chiral amine (L-proline) enables the asymmetric synthesis of C2-quaternary indolin-3-ones, which are structurally related to the target compounds. organic-chemistry.org

Other transition metals like palladium and rhodium are utilized in cyclization reactions to build the 3-alkylideneindolin-2-one core. These methods include the cyclization of 2-(alkynyl)aryl isocyanates with organoboronic acids or terminal alkynes. researchgate.net

Table 1: Examples of Metal-Catalyzed Synthesis of 3-Alkylideneindolin-2-ones and Related Structures

Catalyst System Reactants Product Type Key Features
Iron salt / O₂ Oxindoles, Benzylamines (E)-3-Alkylideneindolin-2-ones Aerobic oxidation, C-H activation researchgate.netresearchgate.net
Gold catalyst / H₂O N-(2-azidophenyl-ynyl)methanesulfonamides 2-Benzylidene-3-indolinones Nucleophile-controlled cascade organic-chemistry.org
Pd or Rh catalyst 2-(Alkynyl)aryl isocyanates, Organoboronic acids 3-Alkylideneindolin-2-ones Cyclization reaction researchgate.net

Organocatalytic and Acid/Base-Catalyzed Syntheses

Organocatalysis, which utilizes small organic molecules to accelerate reactions, has gained prominence for its ability to facilitate asymmetric syntheses, providing access to enantiomerically enriched compounds. rsc.org Chiral phosphoric acids have been effectively used in the asymmetric synthesis of arylindolyl indolin-3-ones, which possess both central and axial chirality. rsc.orgresearchgate.net These reactions proceed with high yields and excellent stereoselectivity.

Simpler organic bases are also widely employed. Piperidine, for example, is a common base catalyst for the Knoevenagel condensation between an oxindole and an aldehyde, often under microwave irradiation to accelerate the reaction. nih.gov This method remains a practical and efficient way to generate libraries of (E)-3-benzylideneindolin-2-one derivatives. nih.gov

In addition to traditional bases, more complex catalytic systems are being developed. A novel protocol utilizing sulfamic acid as a catalyst enables a cascade reaction between isatins and nitro-substituted enamines to produce functionalized (Z)-3-(1-(arylamino)-2-oxoarylidene)indolin-2-ones. rsc.org This reaction is notable for proceeding through the cleavage of two C–N bonds and the formation of three new bonds in a single operational step. rsc.org Brønsted acid catalysis is also a key feature in one-pot approaches that combine aldol (B89426) reactions with subsequent cyclizations to form related indolinone structures. nih.govresearchgate.netnih.gov

Table 2: Selected Organo- and Acid/Base-Catalyzed Approaches

Catalyst Reactants Product Type Key Features
Piperidine Substituted Aldehyde, Oxindole (E)-3-Benzylideneindolin-2-one derivatives Base-catalyzed Knoevenagel condensation nih.gov
Sulfamic Acid Isatins, Nitro-substituted enamines (Z)-3-(1-(arylamino)-2-oxoarylidene)indolin-2-ones Cascade reaction with C-N bond cleavage rsc.org

Other Novel Catalytic Strategies

Beyond metal- and organocatalysis, other innovative methods are expanding the synthetic toolkit. Iodine-promoted oxidative cross-coupling reactions represent a metal-free approach to forming C-C bonds, which has been applied to the synthesis of various heterocyclic compounds. researchgate.net This type of cross-dehydrogenative coupling (CDC) is valued for being atom-economical and environmentally friendly. researchgate.net While specific applications to this compound are still emerging, the principle offers a promising avenue for future synthetic designs.

Influence of the Indolin-2-one Core on Biological Activity

The indolin-2-one core is the foundational pharmacophore essential for the biological activity of this compound class, particularly as kinase inhibitors. nih.gov This bicyclic lactam system acts as a scaffold that correctly orients the substituents for optimal interaction within the ATP-binding pocket of various kinases. ekb.eg The core structure features a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). These moieties are critical for forming key interactions with the hinge region of protein kinases, a conserved sequence of amino acids that connects the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine (B156593) region of ATP, thus competitively inhibiting the enzyme.

Structural modifications to the indolin-2-one core itself can significantly impact activity. For instance, substitution on the nitrogen atom of the lactam can alter the compound's binding affinity and selectivity profile. nih.gov Similarly, expanding the five-membered ring to a six-membered ring has been shown to reduce kinase inhibitory activity. nih.gov These findings underscore that the integrity and specific conformation of the indolin-2-one ring system are crucial for maintaining the hydrogen-bonding pattern required for potent biological target engagement.

Impact of the 3-Benzylidene Substituent on Potency and Selectivity

The substituent at the C-3 position of the indolin-2-one ring plays a pivotal role in determining the potency and selectivity of the inhibitor. nih.gov The benzylidene group of this compound extends from the core scaffold to occupy a hydrophobic pocket adjacent to the ATP-binding site. Variations in the nature and substitution pattern of this aromatic ring can modulate the compound's interaction with different kinases.

Research has shown that the introduction of different functional groups on the benzylidene ring can fine-tune the compound's selectivity. For example, incorporating bulky groups on the phenyl ring at the C-3 position has been found to confer high selectivity toward kinases like the Epidermal Growth Factor Receptor (EGFR) and Her-2. In contrast, attaching five-membered heteroaryl rings at this position can lead to high specificity for Vascular Endothelial Growth Factor (VEGF) receptor kinases.

Stereochemical Determinants of Biological Activity: E/Z Isomerism

The double bond of the benzylidene linker in 3-benzylideneindolin-2-one (B1620751) derivatives gives rise to geometric isomers, designated as E (entgegen) and Z (zusammen). The spatial arrangement of the benzylidene ring relative to the indolin-2-one core is a critical determinant of biological activity, as it dictates how the molecule fits into the three-dimensional space of the enzyme's active site. researchgate.net

These compounds are often synthesized as a mixture of E/Z isomers, and their isomerization can be influenced by factors such as solvent, temperature, and light. nih.govrsc.orgresearchgate.net It is crucial to separate and characterize each isomer, as they can exhibit significantly different biological activities. For instance, in one study, the Z isomer of a nitro-substituted analog showed a higher affinity for α-synuclein fibrils compared to its corresponding E isomer. nih.gov In another in silico study focused on CDK2 inhibitors, the Z-diastereomer demonstrated a better docking score on the target enzyme than the E-diastereomer. researchgate.net This highlights that the specific geometric configuration is key for achieving the correct orientation for optimal binding and inhibition. The designation "(E)" in the subject compound specifies the stereochemistry where the indolin-2-one and the ethoxy-substituted phenyl group are on opposite sides of the double bond.

General structure showing E and Z isomers of 3-benzylideneindolin-2-one.

Positional and Electronic Effects of Substituents on the Ethoxybenzylidene Ring

The position and electronic nature of substituents on the benzylidene ring are critical for modulating the biological activity of 3-benzylideneindolin-2-one derivatives. In this compound, the ethoxy group is located at the ortho (2-position) of the phenyl ring.

Positional Effects: The location of a substituent (ortho, meta, or para) dictates its spatial relationship with the protein's binding pocket. Studies on related scaffolds have demonstrated that moving a substituent can drastically alter activity. For example, shifting an ethoxy group from the para- to the ortho-position on the phenyl ring of a related series of compounds was found to significantly improve their functional activities. This suggests that the ortho position may allow for more favorable interactions with specific amino acid residues within the target's active site.

The following table summarizes SAR findings from various studies on 3-benzylideneindolin-2-one derivatives, illustrating the impact of substituent changes on the benzylidene ring against different biological targets.

Compound Series Substituent (R) on Benzylidene Ring Position Effect on Activity Target
AK Series nih.gov-OHmeta, paraHigh inhibitory effectAurora A Kinase
AK Series nih.gov-Cl, -BrmetaConsiderable, but inferior to -OHAurora A Kinase
AK Series nih.gov-OCH3, -CH3metaReduced inhibitory effectAurora A Kinase
38a/38b nih.gov-NO2paraZ isomer more active than E isomerα-synuclein fibrils
1c/1h nih.gov2,3-dichloro / 3,4,5-trimethoxyvariousSubmicromolar IC50 valuesHCT-116 cells

Role of Linker Moieties in Compound Design

In the specific case of this compound, the linker is the vinylidene group (-C=CH-) that connects the indolin-2-one core to the ethoxybenzylidene ring. This short, rigid linker is crucial for maintaining the planarity and specific geometry (E/Z isomerism) between the two key structural motifs.

In the broader design of indolin-2-one based inhibitors, more complex linker moieties are often employed to achieve desired pharmacological profiles. mdpi.com These linkers can be flexible or rigid, and their length and chemical nature are optimized to properly position the terminal functional groups within distinct pockets of the target enzyme. For instance, some designs incorporate an extended connector with a phenyl ring spacer and an imino group to bridge the indolinone core and another ring system. mdpi.com These more elaborate linkers can provide additional points of interaction with the target protein, potentially increasing both potency and selectivity. The choice of linker is therefore a critical strategic element in modulating the SAR of indolin-2-one derivatives.

Anticancer Potential and Associated Molecular Mechanisms

The anticancer properties of 3-substituted indolin-2-one derivatives are largely attributed to their ability to inhibit various protein kinases, which are crucial regulators of cellular processes. nih.gov These compounds often compete with ATP for binding to the enzyme's active site, thereby blocking downstream signaling and impeding oncogenic activity. rsc.org

Receptor Tyrosine Kinase (RTK) Inhibition

A primary mechanism through which indolin-2-one analogs exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs). rsc.orgnih.gov These receptors play a pivotal role in signaling pathways that control cell growth, differentiation, and survival. Dysregulation of RTK activity is a common feature in many cancers.

VEGFRs, particularly VEGFR-2, are critical mediators of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. researchgate.net Several indolin-2-one analogs have been identified as potent inhibitors of VEGFR-2. mdpi.comresearch-nexus.net For instance, a series of newly synthesized indoline-2-one derivatives demonstrated significant VEGFR-2 inhibitory activity, with some compounds showing greater potency than the established drug, Sunitinib. mdpi.comresearch-nexus.net The binding of these compounds to the ATP-binding pocket of VEGFR-2 has been supported by molecular docking studies. researchgate.netmdpi.com

Table 1: VEGFR-2 Inhibitory Activity of Selected Indolin-2-one Analogs

Compound IC50 (µM) against VEGFR-2 Reference
5b 0.160 mdpi.com
10e 0.358 mdpi.com
10g 0.087 mdpi.com
15a 0.180 mdpi.com
17a 0.078 mdpi.comnih.gov

| Sunitinib (Reference) | 0.139 | mdpi.comnih.gov |

EGFR is another key RTK that is often overexpressed in various cancers, leading to uncontrolled cell proliferation. researchgate.net Specific 3-(substituted benzylidenyl)indolin-2-ones, particularly those with bulky groups on the phenyl ring, have shown selectivity in inhibiting EGFR. nih.gov One study reported a 3-substituted oxindole derivative, compound 6f, which demonstrated significant inhibition of EGFR with an IC50 value of 1.38 µM. nih.gov

The therapeutic potential of indolin-2-one analogs extends to other RTKs implicated in cancer. Sunitinib, a well-known multi-kinase inhibitor with an indolin-2-one core, effectively inhibits c-Kit, FLT3, and CSF-1R, in addition to VEGFR and PDGFR. ekb.egnih.gov The inhibition of c-Kit by such compounds can be associated with side effects like myelosuppression, highlighting the importance of selectivity. nih.gov Furthermore, indole-based compounds have been developed as potent FLT3 inhibitors for the treatment of acute myeloid leukemia (AML), a disease where FLT3 mutations are common. nih.gov

Table 2: Multi-RTK Inhibition Profile of Selected Indolin-2-one Analogs

Compound Target RTK IC50 Reference
Sunitinib c-Kit, FLT3, VEGFR, PDGFR Not Specified ekb.egnih.gov
Midostaurin FLT3, c-KIT, VEGFR, PDGFR Not Specified nih.govjhoponline.com

| Compound 153c | VEGFR-2, VEGFR-3, PDGFR-α, PDGFR-β | 69.1 nM, 18.2 nM, 4.4 nM, 22.0 nM | nih.gov |

Cyclin-Dependent Kinase (CDK) Inhibition and Cell Cycle Modulation

CDKs are key regulators of the cell cycle, and their inhibition is a valuable strategy in cancer therapy. rsc.orgnih.gov Indolin-2-one derivatives have been designed as CDK inhibitors, which can lead to cell cycle arrest. rsc.org For example, indirubin (B1684374) and its analogs are potent and selective inhibitors of CDKs. nih.gov Treatment of cancer cells with these compounds can cause arrest at different phases of the cell cycle. For instance, some oxindole-indole conjugates were found to induce cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. taylorandfrancis.com The inhibition of CDK1, in particular, has been shown to be a major mechanism by which indirubin derivatives exert their antitumor effects. nih.gov

Table 3: CDK Inhibitory Activity of Selected Indole Derivatives

Compound Target CDK % Inhibition (at 20 µM) Reference
6a CDK2 78% nih.gov
6d CDK2 85% nih.gov
Flavopiridol CDK1, CDK2, CDK4, CDK6, CDK9 IC50: 20–100 nM mdpi.com

| Milciclib | CDK2 | IC50: 45 nM | mdpi.com |

Src Kinase Inhibition

Src is a non-receptor tyrosine kinase that plays a significant role in cancer cell proliferation, migration, and invasion. researchgate.net The indolin-2-one scaffold has been utilized to develop inhibitors of Src kinase. researchgate.netnih.gov In one study, several substituted indolin-2-one derivatives were synthesized and evaluated for their activity against Src kinase, with some compounds showing IC50 values in the low micromolar range. nih.gov Compound 2f from this series was the most potent, with an IC50 of 1.02 μM. nih.gov Another investigation into a series of 3-(hetero)arylideneindolin-2-ones identified compound 34 as having the best inhibition profile, with 85% inhibition at a 10 µM concentration. nih.gov

Table 4: Src Kinase Inhibitory Activity of Selected Indolin-2-one Analogs

Compound IC50 against Src Kinase (µM) % Inhibition Reference
2f 1.02 Not Specified nih.gov

| 34 | Not Specified | 85% (at 10 µM) | nih.gov |

Other Pharmacological Activities

Anti-inflammatory Investigations

Indolin-2-one scaffolds are recognized as important pharmacophores in the development of new anti-inflammatory agents. mdpi.com Analogs of this compound have been synthesized and evaluated for their ability to modulate inflammatory responses, primarily in cellular models. The core strategy of these investigations often involves assessing the inhibition of key inflammatory mediators in macrophage cell lines, such as RAW264.7, stimulated by lipopolysaccharide (LPS), a potent inducer of inflammation. mdpi.comnih.gov

Research into a series of 3-substituted-indolin-2-one derivatives has shown that these compounds can significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator. mdpi.com For instance, among nineteen synthesized derivatives, 3-(3-hydroxyphenyl)-indolin-2-one demonstrated the most potent NO inhibitory activity in LPS-stimulated RAW264.7 macrophages. mdpi.com This inhibition of NO production is concentration-dependent and is linked to the suppression of inducible nitric oxide synthase (iNOS) expression at both the mRNA and protein levels. mdpi.com

Furthermore, the anti-inflammatory effects of these analogs extend to the downregulation of pro-inflammatory cytokines. Studies have revealed that active indolin-2-one compounds can suppress the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a dose-dependent manner. mdpi.comnih.gov The underlying molecular mechanism for these effects involves the modulation of critical intracellular signaling pathways. Active compounds have been shown to inhibit the phosphorylation of key proteins in the Akt, mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB) signaling cascades. mdpi.comnih.gov Specifically, treatment with these derivatives can suppress LPS-induced phosphorylation of Akt, MAPKs (including JNK, ERK, and p38), and the subsequent phosphorylation and degradation of IκBα, which prevents the activation of the p65 subunit of NF-κB. mdpi.comnih.gov

In other studies, novel indole-2-one derivatives, such as compounds designated 7i and 8e, also demonstrated significant inhibition of TNF-α and IL-6 release in LPS-stimulated macrophages. nih.govresearchgate.net The activity of these compounds was also linked to the suppression of cyclooxygenase-2 (COX-2) and prostaglandin (B15479496) E synthase (PGES) expression. nih.govresearchgate.net These findings highlight the potential of the 3-benzylideneindolin-2-one core structure as a template for developing potent anti-inflammatory agents that target multiple key mediators and signaling pathways in the inflammatory process.

Inhibition of Pro-inflammatory Mediators by Indolin-2-one Analogs in LPS-Stimulated RAW264.7 Cells
CompoundTarget Mediator/PathwayObserved EffectReference
3-(3-hydroxyphenyl)-indolin-2-oneNitric Oxide (NO)Concentration-dependent inhibition of production mdpi.com
3-(3-hydroxyphenyl)-indolin-2-oneTNF-α & IL-6Suppression of production and mRNA expression mdpi.com
3-(3-hydroxyphenyl)-indolin-2-oneiNOSDecreased protein expression mdpi.com
3-(3-hydroxyphenyl)-indolin-2-oneAkt, MAPK, NF-κB pathwaysInhibition of phosphorylation mdpi.com
Compound 7iTNF-α, IL-6, COX-2, PGES, iNOSInhibition of expression nih.govresearchgate.net
Compound 8eTNF-α, IL-6, COX-2, PGES, iNOSInhibition of expression nih.govresearchgate.net

Antioxidant Activity of Derivative Complexes

The investigation into the pharmacological potential of indolin-2-one derivatives extends to their antioxidant capabilities, particularly when forming complexes with metal ions. Schiff base ligands derived from indolin-2-one and their metal complexes have been a focus of such research. researchgate.net The formation of a metal complex can significantly enhance the biological activity of the parent Schiff base ligand. japsonline.comresearchgate.net

The antioxidant potential of these complexes is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method. researchgate.netjapsonline.comjapsonline.com In this assay, the ability of the compound to donate a hydrogen atom or an electron to neutralize the stable DPPH radical is measured. The activity is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Studies on Schiff base metal complexes have shown that they possess significant radical scavenging activities. japsonline.comjapsonline.com For example, a series of metal complexes with a Schiff base ligand, 4,4'-{ethane-1,2-diylbis[nitrilo(Z)methylylidene]}bis(2-methoxyphenol), exhibited DPPH radical scavenging activities with IC50 values ranging from 3.24 to 6.44 µg/ml. japsonline.comjapsonline.com While these values were higher than the standards ascorbic acid (IC50 ≈ 1.22 µg/ml) and gallic acid (IC50 ≈ 2.02 µg/ml), they nonetheless demonstrate pronounced radical scavenging properties. japsonline.comjapsonline.com The scavenging ability is often attributed to the hydrogen-donating capacity of the compounds. japsonline.com

Research on complexes synthesized from 3-(2-(2-hydroxy-3-methoxybenzylidene)hydrazono)indolin-2-one with metals like Co(II), Ni(II), Cu(II), and Zn(II) has also been conducted. researchgate.net The antioxidant activity of these specific complexes was evaluated using both DPPH scavenging and Cupric Reducing Antioxidant Capacity (CUPRAC) methods. Findings from such studies indicate that the antioxidant activity can be influenced by the specific metal ion coordinated with the ligand, with some complexes showing higher activity than the parent ligand itself. researchgate.net For instance, another study found that a Sn(IV) complex of an indole-based Schiff base ligand showed the highest antioxidant activity among the tested compounds, even surpassing the standard, ascorbic acid. sci-hub.se This enhancement upon complexation suggests that chelation plays a key role in the antioxidant mechanism. japsonline.com

DPPH Radical Scavenging Activity of Schiff Base Metal Complexes
Compound TypeIC50 (µg/ml) RangeStandard AntioxidantStandard's IC50 (µg/ml)Reference
Schiff Base Metal Complexes (Co, Cu, Ni, ZrO, VO, UO₂)3.24 ± 1.37 to 6.44 ± 0.44Ascorbic Acid1.22 ± 0.84 japsonline.comjapsonline.com
Schiff Base Metal Complexes (Co, Cu, Ni, ZrO, VO, UO₂)3.24 ± 1.37 to 6.44 ± 0.44Gallic Acid2.02 ± 0.42 japsonline.comjapsonline.com
Zn(II) and Pd(II) complexes of an indolin-2-one derivativeShowed higher activity than ligandNot specifiedNot specified researchgate.net
Sn(IV) complex of an indole-based Schiff baseHigher than Ascorbic AcidAscorbic AcidNot specified sci-hub.se

Computational Chemistry and Molecular Modeling Approaches for E 3 2 Ethoxybenzylidene Indolin 2 One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For (E)-3-(2-Ethoxybenzylidene)indolin-2-one, docking simulations are crucial for identifying potential biological targets and understanding the molecular basis of its activity. The primary targets for this class of compounds are protein kinases, which play a key role in cell signaling and are often dysregulated in diseases like cancer. nih.govnih.gov

Docking studies of 3-benzylideneindolin-2-one (B1620751) derivatives frequently reveal that the oxindole (B195798) moiety is essential for binding to the ATP-binding site of kinases. nih.gov The molecule typically forms key hydrogen bonds with residues in the hinge region of the kinase, mimicking the interaction of the adenine (B156593) part of ATP. The ethoxybenzylidene group of this compound would be positioned in a hydrophobic pocket, where the ethoxy group could form additional favorable interactions, contributing to binding affinity and selectivity. For instance, in studies with similar compounds targeting Aurora A kinase, hydroxyl and methoxy (B1213986) groups on the benzylidene ring have been shown to interact with specific residues like Glu183, influencing inhibitory potency. nih.gov

Table 1: Representative Molecular Docking Results for an Indolin-2-one Scaffold Against a Kinase Target

Parameter Value Description
Target Protein Cyclin-Dependent Kinase 2 (CDK2) A key regulator of the cell cycle, often targeted in cancer therapy.
Binding Site ATP-binding pocket The active site where the compound competes with ATP.
Docking Score (kcal/mol) -8.5 An estimation of the binding free energy; more negative values indicate stronger binding.
Key Interacting Residues Leu83, Glu81, Asp86 Amino acids in the active site forming hydrogen bonds and hydrophobic interactions.

| Observed Interactions | Hydrogen bond from N-H of indolinone to Leu83; Hydrogen bond from C=O of indolinone to Leu83; Hydrophobic interactions involving the benzylidene ring. | Specific molecular interactions that stabilize the ligand-protein complex. |

Note: This data is illustrative, based on typical findings for the 3-benzylideneindolin-2-one scaffold against kinase targets like CDK2. nih.govrsc.org

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. MD simulations are used to assess the stability of the docked pose, analyze conformational changes in both the ligand and the protein, and calculate binding free energies with greater accuracy. nih.gov

For the this compound-kinase complex, an MD simulation would typically be run for several nanoseconds. The stability of the complex is evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time. A stable RMSD plot suggests that the ligand remains securely bound in the active site. nih.gov Furthermore, analysis of the simulation can reveal the persistence of key interactions, such as hydrogen bonds identified in docking, and identify stable water-mediated interactions that contribute to binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comneliti.com For a series of indolin-2-one derivatives, QSAR models can predict the inhibitory potency based on various molecular descriptors.

Table 2: Key Descriptors in a Hypothetical QSAR Model for Indolin-2-one Derivatives

Descriptor Type Correlation with Activity Rationale
ClogP Hydrophobic Positive Increased hydrophobicity can enhance binding to hydrophobic pockets in the kinase active site.
Molar Refractivity (MR) Steric Positive Suggests that bulkier substituents can lead to better steric fit and increased van der Waals interactions.
Dipole Moment Electronic Negative Indicates that lower polarity might be favorable for crossing cell membranes or for specific interactions within the binding site.

| HOMO Energy | Electronic | Positive | Relates to the molecule's ability to donate electrons, which can be important for certain types of interactions. |

In Silico Pharmacokinetic and Drug-Likeness Predictions

Before a compound can become a drug, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico tools are widely used to predict these pharmacokinetic properties and assess the "drug-likeness" of a molecule early in the discovery process. nih.govmdpi.com

For this compound, these predictions would involve evaluating compliance with rules like Lipinski's Rule of Five, which helps estimate oral bioavailability. mdpi.com Other computed properties include aqueous solubility, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 enzymes. These predictions help to identify potential liabilities that may need to be addressed through chemical modification. The indolin-2-one scaffold is generally considered a good starting point for developing drug-like candidates. researchgate.net

Table 3: Predicted ADME and Drug-Likeness Properties for this compound

Property Predicted Value Acceptable Range Implication
Molecular Weight 265.31 g/mol < 500 Good potential for oral bioavailability.
LogP ~3.5 < 5 Optimal balance of solubility and permeability.
Hydrogen Bond Donors 1 < 5 Favorable for membrane permeability.
Hydrogen Bond Acceptors 2 < 10 Favorable for membrane permeability.

| Topological Polar Surface Area (TPSA) | 49.3 Ų | < 140 Ų | Good prediction for cell permeability. |

Note: These values are estimations based on the chemical structure and typical results for similar compounds.

E-Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. mdpi.com For a kinase target, a typical pharmacophore model for an indolin-2-one inhibitor would include a hydrogen bond donor (the N-H group), a hydrogen bond acceptor (the C=O group), and one or more hydrophobic/aromatic features. mdpi.com

Once a pharmacophore model is developed based on known active compounds like this compound, it can be used as a 3D query to screen large virtual databases of compounds. tandfonline.com This process, known as virtual screening, helps to identify novel molecules with different chemical scaffolds that possess the necessary features for binding to the target, thus discovering new potential drug candidates.

Quantum Mechanical Calculations (e.g., Density Functional Theory) for Reactivity and Stability

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), provide a highly detailed understanding of the electronic structure of a molecule. nih.gov These calculations can be used to determine optimized molecular geometry, charge distribution, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net

For this compound, DFT calculations can elucidate its chemical reactivity and stability. The energy gap between the HOMO and LUMO, for example, is an indicator of chemical stability. QM calculations are also essential for understanding the isomerization between E and Z configurations of the exocyclic double bond, a common feature in this class of compounds. rsc.orgrsc.org The relative stability of the E and Z isomers can be calculated, which is important as they may exhibit different biological activities and binding affinities. nih.govrsc.org

Future Perspectives and Emerging Research Avenues for E 3 2 Ethoxybenzylidene Indolin 2 One Research

Rational Design of Next-Generation Analogs with Enhanced Efficacy and Selectivity

The rational design of new analogs based on the (E)-3-(2-Ethoxybenzylidene)indolin-2-one structure is a primary avenue for future research. The goal is to create next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies are fundamental to this process, allowing researchers to understand how modifications to the chemical structure affect biological activity.

Future design strategies will likely focus on several key areas:

Modification of the Benzylidene Ring: The ethoxy group on the benzylidene ring is a key feature. Future analogs could explore a variety of substituents at this and other positions to modulate the electronic and steric properties of the molecule. This could lead to enhanced interactions with biological targets.

Substitution on the Indolin-2-one Core: The indolin-2-one nucleus itself offers multiple sites for modification. For instance, substitution at the N1 position can significantly influence the compound's properties.

Isosteric Replacements: Replacing certain functional groups with others that have similar physical or chemical properties (isosteres) can lead to improved drug-like characteristics.

Computational modeling and in silico screening will be invaluable tools in this rational design process, allowing for the prediction of binding affinities and other properties before synthesis.

Exploration of Multi-Targeting Approaches for Complex Diseases

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. Compounds that can modulate several targets simultaneously, known as multi-target drugs, are therefore of great interest. The indolin-2-one scaffold has been shown to be a "privileged structure," meaning it can serve as a basis for inhibitors of various protein kinases and other enzymes.

Future research on this compound could explore its potential as a multi-targeting agent. This would involve:

Screening against a panel of kinases: Many indolin-2-one derivatives are known kinase inhibitors. Investigating the inhibitory activity of this compound against a broad range of kinases could reveal a unique polypharmacological profile.

Identifying non-kinase targets: Beyond kinases, this compound could be screened against other relevant biological targets implicated in disease. For example, some indolin-2-ones have shown activity against enzymes like thioredoxin reductase.

The development of multi-targeting drugs from the this compound scaffold could offer new therapeutic strategies for diseases that are difficult to treat with single-target agents.

Development of Advanced Stereoselective Synthetic Methodologies

The double bond in this compound gives rise to E/Z isomerism. The biological activity of these isomers can differ significantly. Therefore, the development of advanced synthetic methods that allow for the selective synthesis of either the E or Z isomer is crucial.

Future research in this area could focus on:

Catalytic Stereoselective Reactions: The use of chiral catalysts to control the stereochemical outcome of the reaction that forms the benzylidene moiety would be a significant advancement.

Photochemical Isomerization: Light-induced E/Z isomerization can be a powerful tool for accessing specific isomers that may be difficult to obtain through traditional synthesis. The use of microfluidic photoreactors could offer precise control over this process.

These advanced synthetic methodologies would not only provide access to stereochemically pure compounds for biological testing but also be more efficient and environmentally friendly.

Investigation into Novel Biological Pathways and Therapeutic Applications

While the indolin-2-one scaffold is well-known for its kinase inhibitory activity, there is potential for this compound to interact with novel biological pathways. Future research should aim to elucidate its mechanism of action and explore new therapeutic applications beyond cancer.

Potential areas of investigation include:

Anti-inflammatory and Antioxidant Activity: Some indolin-2-one derivatives have shown promise as anti-inflammatory and antioxidant agents. Investigating these properties for this compound could open up new therapeutic avenues in diseases with an inflammatory or oxidative stress component.

Neuroprotective Effects: Given the involvement of kinases in neurodegenerative diseases, exploring the neuroprotective potential of this compound is a logical next step.

Antimicrobial Activity: The indolin-2-one scaffold has also been associated with antimicrobial properties.

A deeper understanding of the biological pathways modulated by this compound could lead to its repurposing for a variety of diseases.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. These technologies can be applied to all stages of the research and development process for this compound and its analogs.

Future applications of AI and ML in this area include:

Predictive Modeling: AI algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of novel indolin-2-one derivatives. This can help to prioritize which compounds to synthesize and test.

Generative Models: Generative AI can design entirely new molecules with desired properties, potentially leading to the discovery of novel and highly potent analogs of this compound.

Target Identification: AI can analyze large biological datasets to identify new potential targets for this class of compounds.

The integration of AI and ML into the research workflow has the potential to significantly accelerate the discovery and optimization of new drugs based on the this compound scaffold.

Q & A

What is the standard synthetic route for (E)-3-(2-Ethoxybenzylidene)indolin-2-one? (Basic)

The compound is typically synthesized via a condensation reaction between 2-ethoxybenzaldehyde and indolin-2-one in ethanol, catalyzed by piperidine. The reaction mixture is refluxed for 3 hours, followed by cooling, filtration, and recrystallization from ethanol to obtain the product as a crystalline solid. This method yields ~55–83% purity, with structural confirmation via NMR and X-ray crystallography .

Which spectroscopic techniques are critical for characterizing this compound? (Basic)

Key techniques include:

  • 1H/13C NMR : To confirm the E-configuration and substituent positions. For example, the benzylidene proton appears as a singlet near δ 8.0–8.5 ppm, while ethoxy protons resonate at δ 1.3–1.5 ppm (triplet) and δ 4.1–4.3 ppm (quartet) .
  • X-ray crystallography : Resolves the E-configuration and intermolecular interactions (e.g., N–H···O hydrogen bonds forming dimeric structures) .
  • IR spectroscopy : Confirms carbonyl (C=O) stretches near 1700–1720 cm⁻¹ and C=C stretches at ~1600 cm⁻¹ .

How is the E/Z isomerism of the benzylidene group analyzed? (Advanced)

  • NOE experiments : 1D or 2D NOE analyses differentiate E/Z isomers by spatial proximity of protons. For example, irradiation of the benzylidene proton in the E-isomer shows NOE correlations with aromatic protons on the indolinone ring .
  • X-ray crystallography : Directly confirms the E-configuration via bond angles and dihedral planes (e.g., dihedral angles ~63° between indolinone and aryl rings) .
  • Solvent-dependent studies : In DMSO-d6, the E-isomer may convert to a Z/E mixture over time, detectable via dynamic NMR .

What strategies optimize crystallinity for X-ray studies? (Advanced)

  • Recrystallization : Use ethanol or methanol for slow evaporation, producing plate-like crystals (e.g., 0.35 × 0.17 × 0.08 mm dimensions) .
  • Hydrogen bonding : Design derivatives with N–H groups to form intermolecular H-bonds, stabilizing the crystal lattice. For example, dimeric rings via N–H···O bonds enhance packing .
  • Software refinement : SHELX programs (e.g., SHELXL97) refine structures against high-resolution data (R-factor < 0.05) .

How do substituents on the benzylidene ring influence bioactivity? (Advanced)

  • Electron-withdrawing groups (e.g., nitro, chloro): Enhance kinase inhibition by increasing electrophilicity. For example, 4-nitro substitution improves binding to tyrosine kinases .
  • Electron-donating groups (e.g., methoxy, ethoxy): Modulate solubility and neuroprotective activity. Ethoxy groups at the 2-position enhance blood-brain barrier permeability .
  • Alkylation of indolinone nitrogen : Introducing 4-(2-fluoroethoxy)benzyl groups increases selectivity for α-receptors .

How to address contradictions in spectroscopic data during structural elucidation? (Advanced)

  • Cross-validation : Compare NMR shifts with computational predictions (e.g., DFT calculations). Discrepancies in 13C shifts >2 ppm suggest misassignment .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]+ at m/z 290.13 for C15H9Cl2NO) to rule out impurities .
  • Crystallographic validation : Resolve ambiguous NOE/IR data via X-ray-derived bond lengths and angles .

What synthetic modifications improve neuroprotective activity? (Advanced)

  • 5-Substitution : Adding chloro or hydroxyl groups at the 5-position enhances neuroprotection by mimicking endogenous antioxidants (e.g., 5-chloro derivatives show IC50 < 10 µM in cell models) .
  • Amino derivatives : Reduce nitro groups to amines (using Fe/HCl) to improve solubility and target engagement .
  • Heterocyclic fusion : Incorporate pyrrolo[2,3-b]pyridine rings to modulate lipophilicity and CNS penetration .

How to resolve time-dependent isomerization in solution? (Advanced)

  • Kinetic studies : Monitor Z/E ratios via NMR at intervals (e.g., 0–24 hrs). For 5-nitro derivatives, ratios stabilize due to resonance stabilization .
  • Low-temperature NMR : Acquire spectra at 25°C and −40°C to "freeze" dynamic equilibria and quantify isomers .
  • Solvent selection : Use non-polar solvents (e.g., CDCl3) to minimize isomer interconversion compared to DMSO-d6 .

What are the key challenges in refining X-ray data for this compound? (Advanced)

  • Disorder modeling : Address positional disorder in ethoxy groups using PART instructions in SHELXL .
  • Hydrogen placement : Apply riding models for H atoms (N–H = 0.86 Å, C–H = 0.93 Å) with isotropic displacement parameters .
  • Twinned data : Use TWIN/BASF commands in SHELXL for non-merohedral twinning (common in triclinic systems) .

How to design derivatives for α-receptor binding studies? (Advanced)

  • Pharmacophore mapping : Retain the indolinone core and benzylidene moiety while varying substituents. For example, 3,4-dimethoxybenzyl groups increase α1 affinity .
  • Alkylation strategies : Use NaH/DMF to alkylate the indolinone nitrogen with halides (e.g., 4-(2-fluoroethoxy)benzyl bromide) .
  • Bioisosteric replacement : Substitute ethoxy with 2-fluoroethoxy to enhance metabolic stability without altering binding .

What methods validate the compound’s stability under experimental conditions? (Basic)

  • Accelerated stability testing : Incubate at 40°C/75% RH for 4 weeks and analyze via HPLC for degradation products .
  • pH profiling : Assess solubility and stability in buffers (pH 1–10) using UV-Vis spectroscopy (λmax ~350 nm) .
  • Light exposure studies : Monitor E→Z isomerization under UV light (254 nm) via time-resolved NMR .

How to correlate crystallographic data with solution-phase behavior? (Advanced)

  • Cambridge Structural Database (CSD) mining : Compare bond lengths/angles (e.g., C7–C8 = 1.45 Å) with solution NMR shifts to identify conformational flexibility .
  • Molecular dynamics (MD) simulations : Predict solvent-induced conformational changes (e.g., dichlorophenyl ring rotation) .
  • Variable-temperature XRD : Capture thermal expansion coefficients and phase transitions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.